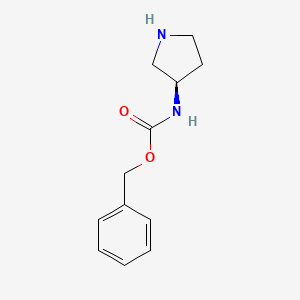

(R)-3-N-Cbz-Aminopyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOICHFMGRBFCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654191 | |

| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879275-77-1 | |

| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-N-Cbz-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-N-Cbz-Aminopyrrolidine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (R)-3-N-Cbz-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (R)-Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1] The presence of a carbobenzyloxy (Cbz) protecting group on the ring nitrogen and a primary amine at the 3-position of the chiral center makes it a versatile intermediate for introducing specific functionalities into complex molecules.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, supported by visualizations of key workflows.

Chemical and Physical Properties

This compound is commercially available and typically appears as a colorless liquid or a white to off-white solid.[2][4] It is characterized by the empirical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol .[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [5][6] |

| Molecular Weight | 220.27 g/mol | [5][6] |

| CAS Number | 122536-73-6 | [2][5] |

| Appearance | Colorless liquid or white to off-white solid | [2][4] |

| Boiling Point | 315 °C | [5][7] |

| Density | 1.155 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.548 | [5][7] |

| Optical Rotation | [α]20/D = -4 to -2 ° (c = 1 in Methanol) | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

| Solubility | Sparingly soluble in water. | [4] |

| pKa (Predicted) | 8.95 (most basic) | |

| LogP (Predicted) | 1.35 |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two key functional groups: the Cbz-protected secondary amine within the pyrrolidine ring and the primary amine at the 3-position.

-

N-Cbz Protection: The carbobenzyloxy group is a stable amine protecting group, resistant to basic and most aqueous acidic conditions.[8] It is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a key feature of its utility in multi-step synthesis.

-

Primary Amine Reactivity: The primary amine at the C-3 position is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This allows for the introduction of diverse substituents at this position.

-

Stability and Storage: The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-Cbz protected amines is the reaction of the corresponding amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] A green chemistry approach using water as the solvent has also been demonstrated to be effective.[8]

Protocol: N-Benzyloxycarbonylation in Water[8]

-

Reaction Setup: To a round-bottom flask, add (R)-3-Aminopyrrolidine (1 mmol, 1 equivalent).

-

Reagent Addition: Add distilled water (3 mL) to the flask. While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.05 mmol, 1.05 equivalents) dropwise to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, add water (10 mL) to the mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Method: HPLC Analysis

While direct analysis is possible, a common method for analyzing primary amines like the parent compound involves pre-column derivatization to introduce a chromophore, followed by HPLC analysis. A similar principle can be applied for purity determination.

Protocol: Pre-column Derivatization for HPLC Analysis (Adapted)[10]

This protocol is for the parent amine but illustrates the principle of derivatization for analysis.

-

Derivatization: React a known quantity of the analyte with a derivatizing agent that imparts UV activity (e.g., Boc anhydride or Dansyl chloride) in an appropriate solvent system (e.g., methanol with a mild base like triethylamine).

-

Sample Preparation: After the reaction is complete (typically monitored by TLC), quench the reaction and dilute the sample to a known concentration (e.g., 0.5 mg/mL) with the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Gemini).

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the derivatizing group (e.g., 210 nm for Boc).

-

Column Temperature: 25 °C.

-

-

Analysis: Inject the sample (e.g., 10 µL) and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.

Applications in Research and Drug Development

The chiral nature and bifunctional structure of this compound make it a valuable intermediate in the synthesis of high-value, complex molecules, particularly for pharmaceutical applications.[2]

-

Chiral Building Block: Its primary use is as a chiral synthon, allowing for the stereospecific construction of enantiomerically pure drugs.[2] This is crucial as different enantiomers of a drug can have vastly different biological activities and safety profiles.

-

Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[2][3]

-

Cancer Therapy: It is used in a key step for the preparation of AZ82, a specific inhibitor of the motor protein KIFC1, which is a target in cancer therapy.[5]

-

A1 Adenosine Receptor Agonists: It is a key intermediate in the synthesis of N⁶-substituted adenosine analogs that are potent agonists for the A1 adenosine receptor (A1AR), which are explored for various therapeutic applications.[5]

-

-

Peptide Synthesis: The compound is also applied in the synthesis of peptides and peptidomimetics, where its defined stereochemistry is essential for creating specific secondary structures and biological interactions.[2][4]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-(-)-1-Cbz-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 879275-77-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. ijacskros.com [ijacskros.com]

- 9. N-Cbz-3-aminopyrrolidine CAS 185057-50-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

(R)-3-N-Cbz-Aminopyrrolidine spectroscopic data

An In-depth Technical Guide on the Spectroscopic Data of (R)-3-N-Cbz-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound. The information is compiled from various sources and includes predicted data based on analogous structures due to the limited availability of experimentally derived spectra in the public domain. This guide is intended to support research, drug development, and quality control activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyrrolidine ring, the benzylic protons, and the aromatic protons of the Cbz protecting group. The data presented below is an interpretation of available spectral images and predicted values based on similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~4.10 | m | 1H | CH -NH-Cbz |

| ~3.60 - 3.20 | m | 4H | Pyrrolidine Ring Protons |

| ~2.05 | m | 1H | Pyrrolidine Ring Proton |

| ~1.80 | m | 1H | Pyrrolidine Ring Proton |

| ~1.60 | br s | 2H | -NH₂ |

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

No experimental ¹³C NMR data for this compound was publicly available at the time of this guide's compilation. The following data is predicted based on the analysis of structurally related compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C =O (Carbamate) |

| ~137.0 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~66.5 | -O-C H₂-Ph |

| ~51.0 | C H-NH-Cbz |

| ~47.0 | Pyrrolidine Ring Carbon |

| ~45.0 | Pyrrolidine Ring Carbon |

| ~33.0 | Pyrrolidine Ring Carbon |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₂H₄N]⁺ |

| 131 | [M - C₇H₇O]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | [C₄H₈N]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The predicted values are based on established correlation tables.

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Amine) |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend (Amine) |

| ~1250 | Strong | C-N Stretch |

| ~740, ~700 | Strong | Aromatic C-H Bend |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of (R)-3-N-Cbz-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (R)-3-N-Cbz-Aminopyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is essential for unambiguous identification, purity assessment, and quality control in synthetic processes. This document presents a detailed interpretation of the 1H NMR spectrum, a summary of the quantitative spectral data, and a representative experimental protocol for its synthesis.

Molecular Structure and 1H NMR Spectrum

This compound, also known as benzyl (R)-3-aminopyrrolidine-1-carboxylate, possesses a pyrrolidine ring N-protected with a carboxybenzyl (Cbz) group and an amino group at the C3 position. The stereochemistry at the C3 carbon is (R).

A representative 1H NMR spectrum of this compound is available from various chemical suppliers.[1] The spectrum exhibits characteristic signals corresponding to the protons of the pyrrolidine ring, the benzylic methylene group, and the aromatic ring of the Cbz protecting group.

Data Presentation: 1H NMR Spectral Data Summary

The following table summarizes the assigned 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz). The assignments are based on the analysis of typical chemical shift ranges for pyrrolidine derivatives and the spin-spin coupling patterns.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic (C6H5) | ~ 7.35 | multiplet | 5H | - |

| Benzylic (CH2-Ph) | ~ 5.10 | singlet | 2H | - |

| H3 (CH-NH2) | ~ 3.6 - 3.8 | multiplet | 1H | - |

| H2a, H5a | ~ 3.4 - 3.6 | multiplet | 2H | - |

| H2b, H5b | ~ 3.1 - 3.3 | multiplet | 2H | - |

| H4a, H4b | ~ 1.8 - 2.1 | multiplet | 2H | - |

| NH2 | ~ 1.5 (broad) | singlet | 2H | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The signals for the pyrrolidine ring protons are often complex and may appear as overlapping multiplets.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, often starting from a chiral precursor such as (S)-3-hydroxypyrrolidine. A representative two-step procedure is outlined below, based on established chemical transformations.[2]

Protocol 1: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

-

Dissolution: Dissolve (S)-3-hydroxypyrrolidine hydrochloride in water.

-

Basification: Adjust the pH of the solution to 10 by the dropwise addition of a 10% aqueous sodium hydroxide solution while maintaining the temperature between 0-5°C.

-

Cbz-Protection: Add benzyl chloroformate dropwise to the solution over 30 minutes, ensuring the pH is maintained between 9.5 and 11.5 by the concurrent addition of 10% sodium hydroxide solution.

-

Reaction: Stir the resulting suspension at room temperature for 16 hours.

-

Extraction: Extract the reaction mixture with ethyl acetate.

-

Work-up: Wash the combined organic phases with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.

Protocol 2: Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

-

Mesylation: Dissolve benzyl (S)-3-hydroxypyrrolidine-1-carboxylate and triethylamine in ethyl acetate and cool to 0-5°C. Add a solution of mesyl chloride in ethyl acetate dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0-5°C for an additional hour.

-

Work-up: Filter the reaction mixture and wash the filtrate with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

-

Amination: The crude mesylate is then subjected to a nucleophilic substitution reaction with an amine source (e.g., ammonia or a protected amine) to introduce the amino group at the C3 position with inversion of stereochemistry, yielding the (R)-enantiomer. The specific conditions for this step (solvent, temperature, pressure, and amine source) can be optimized for yield and purity.

-

Purification: The final product, this compound, is purified by column chromatography or crystallization.

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound with proton numbering and a conceptual workflow for its synthesis.

Caption: Molecular structure of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to (R)-3-N-Cbz-Aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-N-Cbz-aminopyrrolidine, a key chiral intermediate in pharmaceutical synthesis. This document details its chemical structure, properties, synthesis, and applications, with a focus on providing practical information for laboratory and development settings.

Core Compound Identification and Structure

This compound, systematically named benzyl (R)-3-aminopyrrolidine-1-carboxylate, is a protected form of (R)-3-aminopyrrolidine. The carbobenzyloxy (Cbz) group serves as a crucial protecting group for the pyrrolidine nitrogen, allowing for selective reactions at the exocyclic amino group.

The hydrochloride salt of this compound is also commercially available under CAS number 870621-17-3. Another related compound, benzyl (R)-pyrrolidin-3-ylcarbamate (CAS 879275-77-1), exists where the Cbz group protects the exocyclic amine instead of the ring nitrogen.[4]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of this compound.

| Property | Value | Reference(s) |

| Physical State | Colorless to light yellow liquid | [3] |

| Melting Point | 310-316 °C | [2] |

| Boiling Point | 315 °C | [2][3] |

| Density | 1.155 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.548 | [2] |

| Optical Rotation | [α]20/D = -4 to -2° (c=1 in Methanol) | [3] |

| SMILES | N[C@@H]1CCN(C1)C(=O)OCc2ccccc2 | |

| InChI Key | FPXJNSKAXZNWMQ-LLVKDONJSA-N | [5] |

| ¹H NMR | Spectra available from chemical suppliers | [5] |

Experimental Protocols

Synthesis of this compound from (R)-3-Hydroxypyrrolidine

This two-step protocol involves the protection of the pyrrolidine nitrogen followed by the conversion of the hydroxyl group to an amino group, which is a common synthetic route.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (R)-1-Cbz-3-hydroxypyrrolidine

-

Dissolve (R)-3-hydroxypyrrolidine hydrochloride in an aqueous solution and adjust the pH to 10 with a suitable base (e.g., 10% NaOH).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH between 9.5 and 11.5 with the addition of base.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Cbz-3-hydroxypyrrolidine.

Step 2: Conversion to this compound

-

Dissolve the (R)-1-Cbz-3-hydroxypyrrolidine from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C until the formation of the mesylate intermediate is complete (monitor by TLC).

-

Remove the solvent and dissolve the crude mesylate in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃) and heat the mixture (e.g., to 80 °C) to facilitate the SN2 displacement, leading to the formation of (R)-1-Cbz-3-azidopyrrolidine.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Reduce the azide to the primary amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

After the reduction is complete, filter off the catalyst and concentrate the solvent to obtain the crude product.

-

Purify the product by column chromatography to yield pure this compound.

Analytical Method: HPLC Analysis

Purity analysis of aminopyrrolidine derivatives can be achieved via HPLC, often requiring pre-column derivatization to introduce a chromophore for UV detection.

-

Sample Preparation (Pre-column Derivatization):

-

React a known quantity of the this compound sample with an excess of a derivatizing agent such as Boc anhydride in a suitable solvent.

-

Quench the reaction and dilute the resulting solution with the mobile phase to a final concentration of approximately 0.5 mg/mL.[6]

-

-

HPLC Conditions (Adapted from related compounds):

-

Column: C18 reverse-phase column (e.g., Phenomenex Gemini C18).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7] A typical starting condition could be a 25:75 (v/v) mixture of water and methanol.[6]

-

Flow Rate: 0.8 - 1.0 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

-

Data Analysis:

-

Calculate the purity using the area normalization method from the resulting chromatogram.[6]

-

Applications in Drug Development

This compound is a valuable chiral building block in medicinal chemistry.[3] Its stereocenter is often crucial for the biological activity of the final pharmaceutical compound.

-

Anticancer Agents: It is a key intermediate in the synthesis of AZ82, a specific inhibitor of the motor protein KIFC1, which is implicated in cancer cell division.[1][2]

-

Cardiovascular and Neurological Research: The pyrrolidine scaffold is used to synthesize N⁶-substituted adenosine analogs, which are potent agonists for the A₁ adenosine receptor (A₁AR), a target for various therapeutic areas.[1][2]

-

Peptide Synthesis: Its structure is incorporated into peptidomimetics to introduce conformational constraints or to mimic peptide turns.[3]

Safety and Handling

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store in a cool, dry place (2-8°C), protected from light, and under an inert atmosphere as it may be air-sensitive.[2]

References

- 1. (R)-(-)-1-Cbz-3-氨基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. upbio.lookchem.com [upbio.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-3-(Cbz-amino)pyrrolidine 97% | CAS: 879275-77-1 | AChemBlock [achemblock.com]

- 5. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]

- 6. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Synthesis of (R)-3-aminopyrrolidine from chiral pool sources

An In-depth Technical Guide to the Synthesis of (R)-3-Aminopyrrolidine from Chiral Pool Sources

Abstract

(R)-3-aminopyrrolidine is a pivotal chiral building block in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. Its stereospecific synthesis is of paramount importance, and leveraging the natural abundance of enantiopure starting materials—the "chiral pool"—offers an efficient and cost-effective strategy. This technical guide provides a comprehensive overview of the principal synthetic routes to (R)-3-aminopyrrolidine starting from common chiral pool sources, including D-glutamic acid, L-malic acid, and L-aspartic acid. This document details the strategic transformations, presents quantitative data in comparative tables, provides explicit experimental protocols for key reactions, and illustrates the synthetic workflows using process diagrams.

Introduction: The Strategic Importance of (R)-3-Aminopyrrolidine

The pyrrolidine ring is a privileged scaffold in drug discovery, and its stereochemically defined derivatives are crucial for achieving desired pharmacological activity and specificity. (R)-3-aminopyrrolidine, in particular, is a key intermediate in the synthesis of a wide range of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, C-C chemokine receptor type 5 (CCR5) antagonists for HIV, and other bioactive molecules.

Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a powerful alternative to asymmetric synthesis or chiral resolution. This approach capitalizes on the inherent chirality of natural molecules like amino acids and hydroxy acids to construct complex targets efficiently. This guide focuses on the practical application of this strategy for the industrial and laboratory-scale synthesis of (R)-3-aminopyrrolidine.

Synthesis from D-Glutamic Acid

D-Glutamic acid is an inexpensive and readily available chiral starting material. The synthetic strategy involves the transformation of its five-carbon backbone into the pyrrolidine ring system. The key steps typically include protection of the amine, reduction of the carboxylic acid moieties to alcohols, activation of the hydroxyl groups, and a final intramolecular cyclization.

Synthetic Pathway Overview

The conversion of D-glutamic acid to (R)-3-aminopyrrolidine is a multi-step process that leverages the stereocenter of the starting material. A common pathway involves initial protection of the amino group (e.g., as a Boc-carbamate), followed by reduction of the two carboxylic acid groups to a diol. This diol is then selectively activated, often through tosylation or mesylation, to facilitate an intramolecular nucleophilic substitution, which forms the pyrrolidine ring. The resulting protected (R)-3-hydroxypyrrolidine is then converted to the target amine with inversion of configuration.

The Enduring Legacy of the Carbobenzyloxy Group: A Technical Guide to its Discovery, History, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field of peptide chemistry.[1][2] This seminal discovery provided the first truly effective and widely applicable method for the reversible protection of amines, enabling the controlled, stepwise synthesis of peptides with defined sequences for the first time.[2] This technical guide provides a comprehensive overview of the discovery, history, and continued relevance of Cbz-protected amino compounds. It details the experimental protocols for the introduction and removal of the Cbz group, presents quantitative data on its application, and illustrates key synthetic workflows.

A Historical Breakthrough in Peptide Chemistry

Prior to the 1930s, the synthesis of peptides was a formidable challenge. The inherent nucleophilicity of the amino group of one amino acid would lead to uncontrolled polymerization when attempting to form a peptide bond with an activated carboxyl group of another.[2] This lack of control severely hampered the ability of scientists to create peptides of a specific sequence, a critical step in understanding their biological function.

The landscape of chemical synthesis was irrevocably changed in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group.[1][2] Working at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, they developed a method to temporarily "mask" the α-amino group of amino acids. This allowed for the selective formation of a peptide bond, with the Cbz group being subsequently removable under mild conditions that did not disrupt the newly formed peptide linkage. This breakthrough laid the foundation for modern peptide synthesis and opened the door to the creation of complex peptide-based therapeutics and research tools.

The Chemistry of the Cbz Protecting Group

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] This reaction converts the nucleophilic amine into a significantly less reactive carbamate. The elegance of the Cbz group lies in its stability under various conditions and its susceptibility to cleavage by specific, mild methods.

Stability of the Cbz Group

The Cbz group exhibits remarkable stability across a range of chemical conditions, a key factor in its utility in multi-step syntheses. It is generally stable to:

-

Basic conditions: It can withstand the basic conditions often used for the deprotection of other protecting groups, such as the Fmoc group.[3]

-

Mildly acidic conditions: While susceptible to strong acids, it remains stable under the milder acidic conditions used for the removal of Boc groups.[3]

This stability profile allows for its use in orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others.[2]

Quantitative Data on Cbz Protection

The efficiency of Cbz protection is consistently high across a variety of amino acids. The following table summarizes typical yields for the N-Cbz protection of several common amino acids.

| Amino Acid | Side Chain Characteristics | Typical Yield (%) | Reference |

| Glycine | Achiral, non-polar | 86-95 | [4][5] |

| L-Alanine | Aliphatic, non-polar | 80-90 | [4][5] |

| L-Phenylalanine | Aromatic, non-polar | 90-98 | [4] |

| L-Serine | Polar, hydroxyl-containing | 75-85 | [4] |

| L-Lysine | Basic, amino-containing | 70-80 (requires side-chain protection) | [4] |

Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the key reagent, benzyl chloroformate, and for the protection and deprotection of amino groups using the Cbz strategy.

Synthesis of Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate is the essential reagent for introducing the Cbz protecting group. While historically prepared using the hazardous reagent phosgene, modern, safer methods have been developed.

Classical Method (using Phosgene):

-

Reaction: Benzyl alcohol is treated with an excess of phosgene.[3] PhCH₂OH + COCl₂ → PhCH₂OCOCl + HCl

-

Caution: Phosgene is a highly toxic gas and this synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Non-Phosgene Method:

A novel, safer synthesis involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur, followed by chlorination.[6]

-

Carbonylation: Benzyl alcohol is reacted with carbon monoxide and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.

-

Esterification: The intermediate is then esterified using methyl iodide.

-

Chlorination: The resulting S-methyl O-benzyl carbonothioate is chlorinated with sulfuryl chloride to yield benzyl chloroformate. This method achieves excellent yields.[6]

Protocol for N-Cbz Protection of an Amino Acid

This protocol describes a typical Schotten-Baumann reaction for the Cbz protection of an amino acid.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocols for Cbz Deprotection

The removal of the Cbz group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common.

Method 1: Catalytic Hydrogenolysis

This is the most widely used method due to its mild and clean reaction conditions.[4]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Method 2: Acidic Cleavage

Strong acids can also be used to cleave the Cbz group.

-

Reaction: Dissolve the Cbz-protected compound in a solution of HBr in acetic acid (typically 33%).

-

Precipitation: The deprotected amino acid hydrobromide salt is precipitated by the addition of cold diethyl ether.

-

Isolation: The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[4]

Role in Peptide Synthesis: A Workflow Perspective

The Cbz group was instrumental in the development of both solution-phase and solid-phase peptide synthesis (SPPS). The following diagrams illustrate the logical workflows.

Comparison with Modern Protecting Groups

While the Cbz group remains a valuable tool, particularly in solution-phase synthesis and for the protection of specific amino acid side chains, modern solid-phase peptide synthesis predominantly employs the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH) | Moderate to strong acid (e.g., TFA) | Base (e.g., 20% piperidine in DMF) |

| Typical Synthesis Strategy | Solution-phase synthesis, some SPPS applications | Solid-phase peptide synthesis (SPPS), solution-phase synthesis | Solid-phase peptide synthesis (SPPS) |

| Key Advantages | Orthogonal to Boc and Fmoc; cost-effective reagent (Cbz-Cl).[1] | Well-established in automated SPPS; graduated acid lability with side-chain protecting groups. | Milder final cleavage conditions; orthogonal to acid-labile side-chain protecting groups.[7] |

| Key Disadvantages | Catalyst poisoning can be an issue; not ideal for peptides with reducible functional groups. | Requires strong acid for final cleavage (e.g., HF), which can damage sensitive residues.[7] | Formation of dibenzofulvene adducts can be problematic; potential for diketopiperazine formation at the dipeptide stage.[7] |

The orthogonality of the Cbz group's hydrogenolytic cleavage makes it a powerful tool in complex synthetic strategies where multiple protecting groups are required.[1]

Conclusion

The discovery of the Cbz protecting group by Bergmann and Zervas was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art of uncontrolled polymerization into a precise science, enabling the construction of complex biomolecules that have profoundly impacted medicine and biological research. While newer protecting groups have become dominant in automated solid-phase synthesis, the Cbz group's unique properties, including its robustness, cost-effectiveness, and orthogonal deprotection strategy, ensure its enduring legacy and continued application in the modern synthetic laboratory. For researchers and drug development professionals, a thorough understanding of the Cbz group and its strategic application remains an essential component of the synthetic chemist's toolkit.

References

The Pivotal Role of (R)-3-N-Cbz-Aminopyrrolidine: A Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-N-carbobenzyloxy-aminopyrrolidine, a versatile chiral building block, has emerged as a critical component in the synthesis of a diverse array of pharmacologically active molecules. Its inherent chirality and the presence of a readily modifiable protected amine make it an invaluable starting material for the stereoselective synthesis of complex heterocyclic compounds. This guide delves into the multifaceted applications of (R)-3-N-Cbz-aminopyrrolidine, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. We will explore its synthesis, key reactions, and its incorporation into the structures of targeted therapies, supported by experimental protocols and quantitative data.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid at room temperature.[1] Its structure combines a pyrrolidine ring, a chiral center at the 3-position, and a carbobenzyloxy (Cbz) protecting group on the amino functionality. This protecting group is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenation, allowing for further functionalization of the amine.

The synthesis of this compound is not detailed here, as this guide focuses on its application as a building block. However, it is typically prepared from (R)-3-aminopyrrolidine through reaction with benzyl chloroformate under basic conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not widely reported | |

| Boiling Point | 351.7 °C at 760 mmHg (Predicted) | |

| Density | 1.186 g/cm³ (Predicted) |

Applications in the Synthesis of Bioactive Molecules

The strategic importance of this compound lies in its utility for introducing a chiral 3-aminopyrrolidine moiety into target molecules. This scaffold is prevalent in a number of kinase inhibitors and other therapeutic agents due to its ability to form key interactions with biological targets.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug development. The 3-aminopyrrolidine scaffold has proven to be an effective component in the design of potent and selective kinase inhibitors.

KIFC1 Inhibitors:

Kinesin family member C1 (KIFC1) is a motor protein involved in the formation of the mitotic spindle in cancer cells with extra centrosomes. Inhibition of KIFC1 leads to mitotic catastrophe and cell death, making it an attractive target for cancer therapy. This compound is a key intermediate in the synthesis of AZ82, a known inhibitor of KIFC1.[2][3]

Rho Kinase (ROCK) Inhibitors:

Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in regulating cell shape, motility, and contraction. Their over-activity is linked to cardiovascular diseases such as hypertension. Several ROCK inhibitors incorporating the (R)-3-aminopyrrolidine scaffold have been developed.[4][5][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolidine-containing compounds have been investigated as VEGFR-2 inhibitors.[7][8][9][10]

Adenosine A1 Receptor Agonists

The adenosine A1 receptor is a G protein-coupled receptor that mediates a variety of physiological effects, including slowing of the heart rate and neuroprotection. N6-substituted adenosine analogs, where the substituent is introduced via a chiral aminopyrrolidine linker, have been synthesized and shown to be potent and selective A1 receptor agonists.[11][12][13][14][15]

Key Synthetic Transformations and Experimental Protocols

The utility of this compound as a building block is realized through a series of fundamental organic transformations. The following sections provide representative experimental protocols for these key reactions.

Cbz-Deprotection via Catalytic Hydrogenation

The removal of the Cbz protecting group is a crucial step to unmask the secondary amine for subsequent reactions. Catalytic hydrogenation is the most common and efficient method for this transformation.[16][17]

Experimental Protocol:

-

Materials: this compound, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a suitable reaction vessel.

-

Carefully add 10% Pd/C (10-20 wt% of the starting material) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to afford the crude (R)-3-aminopyrrolidine.

-

| Parameter | Value | Reference |

| Catalyst | 10% Pd/C | [16] |

| Hydrogen Source | H₂ gas (balloon or Parr shaker) | [16] |

| Solvent | Methanol | [16] |

| Temperature | Room Temperature | [16] |

| Typical Yield | >95% | [18] |

N-Acylation

Once the Cbz group is removed, the resulting secondary amine can be acylated to introduce a variety of substituents. This is a common step in the synthesis of many kinase inhibitors.

Experimental Protocol:

-

Materials: (R)-3-aminopyrrolidine, acylating agent (e.g., acid chloride or carboxylic acid), coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC), base (e.g., triethylamine, diisopropylethylamine), and a suitable solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF)).

-

Procedure (using an acid chloride):

-

Dissolve (R)-3-aminopyrrolidine (1.0 eq) and a base (1.1-1.5 eq) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the acid chloride (1.0-1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Parameter | General Conditions |

| Acylating Agent | Acid chloride, Carboxylic acid + Coupling agent |

| Base | Triethylamine, Diisopropylethylamine |

| Solvent | Dichloromethane, Dimethylformamide |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-95% |

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is used to introduce the chiral pyrrolidine moiety onto an aldehyde or ketone-containing substrate.

Experimental Protocol:

-

Materials: (R)-3-aminopyrrolidine, aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride), and a suitable solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF)).

-

Procedure:

-

To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent, add (R)-3-aminopyrrolidine (1.0-1.2 eq).

-

Stir the mixture at room temperature for a period to allow for imine/enamine formation (typically 30 minutes to a few hours).

-

Add the reducing agent (1.2-1.5 eq) portion-wise.

-

Continue to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Parameter | General Conditions |

| Reducing Agent | Sodium triacetoxyborohydride, Sodium cyanoborohydride |

| Solvent | Dichloroethane, Tetrahydrofuran, Methanol |

| Temperature | Room Temperature |

| Typical Yield | 60-90% |

Signaling Pathways of Therapeutic Targets

Understanding the signaling pathways of the molecular targets is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling cascades involving targets of molecules synthesized from this compound.

Caption: KIFC1 signaling in cancer cells with amplified centrosomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Irreversible Agonists Acting at the A1 Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functionalized congeners of adenosine: preparation of analogues with high affinity for A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. thalesnano.com [thalesnano.com]

- 18. benchchem.com [benchchem.com]

Technical Guide: Physical Properties of (R)-(-)-1-Cbz-3-aminopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Cbz-3-aminopyrrolidine, also known as (R)-1-Benzyloxycarbonyl-3-aminopyrrolidine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a protected amine make it a valuable intermediate for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and an example of its application in a synthetic workflow.

Core Physical and Chemical Properties

The physical properties of (R)-(-)-1-Cbz-3-aminopyrrolidine are essential for its handling, characterization, and use in chemical reactions. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 315 °C (lit.) | [1][2] |

| Melting Point | Not applicable (liquid at room temperature). A high melting point of 310-316 °C has been reported for what is likely the hydrochloride salt. | [3] |

| Density | 1.155 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.548 | [2] |

| Optical Rotation [α]20/D | -2° to -4° (c=1 in Methanol) | [1] |

| CAS Number | 122536-73-6 | [1][2] |

Experimental Protocols

Accurate determination of physical properties is fundamental for the quality control and characterization of chemical compounds. Below are detailed methodologies for measuring the key physical properties of liquid amines like (R)-(-)-1-Cbz-3-aminopyrrolidine.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or oil bath)

-

Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Optical Rotation

Optical rotation is a critical property for chiral compounds, indicating their ability to rotate the plane of polarized light.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., Methanol)

-

Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

Procedure:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., 1 g in 100 mL of Methanol).

-

The polarimeter is calibrated with the pure solvent.

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index. The temperature should be controlled, typically at 20°C.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its use in reactions, purification, and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A range of organic solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane)

-

Sample of (R)-(-)-1-Cbz-3-aminopyrrolidine

Procedure:

-

A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent.

Application in Synthesis: A Workflow Example

(R)-(-)-1-Cbz-3-aminopyrrolidine is a key intermediate in the synthesis of various pharmaceutical agents. One notable application is in the preparation of N⁶-substituted adenosine analogs, which are potent agonists for adenosine receptors. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Synthetic pathway for N⁶-substituted adenosine analogs.

This workflow demonstrates the coupling of (R)-(-)-1-Cbz-3-aminopyrrolidine with a purine derivative, followed by deprotection to yield the final product. The chirality of the aminopyrrolidine moiety is critical for the desired biological activity of the resulting adenosine analog.

References

Technical Guide: Solubility and Stability of (R)-3-N-Cbz-Aminopyrrolidine

This technical guide provides an in-depth analysis of the solubility and stability of (R)-3-N-Cbz-Aminopyrrolidine, a key chiral building block in pharmaceutical development.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to facilitate its effective use in synthesis and formulation.

Physicochemical Properties

This compound, also known as (R)-1-Benzyloxycarbonyl-3-aminopyrrolidine, is a derivative of pyrrolidine containing a carbobenzyloxy (Cbz) protecting group.[2] This compound is a versatile intermediate used in the synthesis of various biologically active molecules and drug candidates.[1][4] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 122536-73-6 | [1][4] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][4] |

| Molecular Weight | 220.27 g/mol | [1][4] |

| Appearance | Colorless liquid or white to off-white crystalline powder/solid. | [1][2] |

| Boiling Point | 315 °C (lit.) | [1][4] |

| Density | 1.155 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.54 - 1.548 | [1][4] |

| Purity | ≥ 97% | [1][4] |

| Storage Conditions | Room Temperature or 2-8°C, inert atmosphere, keep in dark place. | [1][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. It is described as being sparingly soluble in water and having good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][6] Amines with fewer than six carbon atoms are typically soluble in water, while larger amines are less so.[7] The presence of the Cbz group increases the molecule's size and lipophilicity, reducing its aqueous solubility. However, as an amine, its solubility is expected to increase in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[7][8]

| Solvent | Type | Expected Solubility | Rationale / Observation |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic Cbz group limits solubility.[2] |

| 5% aq. HCl | Acidic Aqueous | Soluble | Amines are organic bases that react with HCl to form soluble salts.[8][9] |

| Methanol | Polar Protic | Soluble | A common solvent for this compound.[1] |

| Ethanol | Polar Protic | Soluble | Similar polarity to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility | A common solvent for organic intermediates.[6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good Solubility | A common solvent for organic intermediates.[6] |

| Dichloromethane (DCM) | Nonpolar | Soluble | Often used in reactions involving Cbz-protected amines. |

| Diethyl Ether | Nonpolar | Likely Soluble | General solvent for organic compounds. |

This protocol outlines a method for the qualitative and semi-quantitative determination of solubility.

-

Preparation : Add a precisely weighed amount (e.g., 10 mg) of this compound to a series of vials.

-

Solvent Addition : To each vial, add a specific volume (e.g., 0.1 mL) of the test solvent.

-

Mixing : Vigorously stir or vortex the vials for 2-3 minutes at a controlled temperature (e.g., 25 °C).[10]

-

Observation : Visually inspect for undissolved solid. If the compound dissolves completely, it is soluble at ≥100 mg/mL.

-

Titration : If the solid remains, add additional aliquots of the solvent (e.g., 0.1 mL at a time), mixing thoroughly after each addition, until the solid is fully dissolved.

-

Calculation : Record the total volume of solvent required to dissolve the initial mass. Calculate the solubility in mg/mL.

-

Classification : Classify the solubility based on standard pharmaceutical definitions (e.g., Very soluble: <1 part solvent; Freely soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly soluble: 30-100 parts; Slightly soluble: 100-1000 parts).

Caption: Workflow for determining the solubility of the target compound.

Stability Profile

The stability of this compound is crucial for ensuring its purity during storage and its integrity during synthetic transformations.

The compound should be stored in a cool, dry, and well-ventilated area, preferably in a tightly sealed container to prevent moisture absorption and degradation.[2] It is known to be incompatible with strong acids, bases, and reducing agents, which can lead to decomposition.[2] The Cbz group is notably labile to strong acids and catalytic hydrogenation, which are common methods for its removal.

Stress testing can help identify likely degradation products and establish degradation pathways.[11] For this compound, the primary degradation pathways involve the cleavage of the Cbz protecting group.

-

Acidic Hydrolysis : Strong acids can protonate the carbamate oxygen, leading to the cleavage of the benzyl-oxygen bond and release of the free amine and carbon dioxide.

-

Basic Hydrolysis : Strong bases can promote hydrolysis of the carbamate ester linkage.

-

Hydrogenolysis : Catalytic hydrogenation (e.g., with Pd/C and H₂) is a standard method to cleave the Cbz group, yielding the free amine and toluene.[6] This highlights its instability under reductive conditions.

-

Oxidation and Photolysis : As per ICH guidelines, the effects of oxidation and light should also be evaluated to determine the intrinsic stability of the molecule.[11]

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12]

-

Batch Selection : Use at least one representative batch of this compound for the study.[11]

-

Container Closure : Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[12]

-

Storage Conditions : Place samples in stability chambers under the following conditions:

-

Stress Testing : Expose the substance to stress conditions to understand intrinsic stability:

-

Thermal : Test in 10°C increments above the accelerated temperature (e.g., 50°C, 60°C).[11]

-

Humidity : Expose to high humidity (e.g., ≥75% RH).[11]

-

Photostability : Expose to light according to ICH Q1B guidelines.

-

Acid/Base Hydrolysis : Test in solutions of varying pH.

-

Oxidation : Test in the presence of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Testing Frequency :

-

Analytical Methods : Use a validated stability-indicating analytical method (e.g., HPLC) to determine the purity of the substance and quantify any degradation products. The method must be able to separate the intact substance from its degradation products.

Caption: Workflow for an ICH-compliant stability study.

Caption: Logical diagram of potential Cbz-group cleavage pathways.

Conclusion

This compound is a valuable chiral intermediate whose utility is governed by its solubility and stability characteristics. It exhibits limited aqueous solubility, which can be enhanced in acidic media, and is generally soluble in common polar organic solvents. Its stability is compromised by conditions that cleave the Cbz protecting group, namely strong acids, strong bases, and catalytic hydrogenation. A thorough understanding and characterization of these properties, following the protocols outlined in this guide, are essential for its successful application in pharmaceutical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]

- 4. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 5. 879275-77-1|this compound|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chemhaven.org [chemhaven.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

(R)-3-N-Cbz-Aminopyrrolidine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on (R)-3-N-Cbz-Aminopyrrolidine, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds.

Compound Data

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 220.27 g/mol | [1][2][4][5][6] |

| CAS Number | 879275-77-1 | [1][2][3] |

| Synonyms | (R)-benzyl pyrrolidin-3-ylcarbamate | [3] |

Experimental Protocols

While specific, detailed experimental protocols from individual studies are proprietary and not available in public search results, a general methodology for the synthesis of N-Cbz protected aminopyrrolidines can be described.

General Synthesis of N-Cbz-3-Aminopyrrolidine:

A common method for the synthesis of N-Cbz-3-aminopyrrolidine involves the reaction of 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl).[7] This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

-

Reactants: 3-aminopyrrolidine, Benzyl chloroformate (Cbz-Cl).

-

Conditions: The reaction is performed in a suitable solvent, such as an aqueous or alcoholic solution, in the presence of a base like sodium hydroxide or potassium carbonate.[7]

-

Mechanism: The amine group of 3-aminopyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of the N-Cbz protected amine and the release of hydrochloric acid, which is neutralized by the base.

-

Purification: The resulting product would then be purified using standard laboratory techniques such as extraction, chromatography, and recrystallization to yield the final, pure this compound.

Illustrative Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

References

- 1. This compound | 879275-77-1 [chemicalbook.com]

- 2. 879275-77-1|this compound|BLD Pharm [bldpharm.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

The Crucial Role of Chirality in 3-Aminopyrrolidine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its significance is profoundly amplified by the presence of a stereocenter at the 3-position, and often additional stereocenters on the pyrrolidine ring or its substituents. The precise three-dimensional arrangement of atoms, or stereochemistry, of these derivatives is a critical determinant of their pharmacological activity, dictating everything from target binding affinity and selectivity to metabolic stability and off-target effects. This technical guide provides an in-depth exploration of the chirality of 3-aminopyrrolidine derivatives, offering a comprehensive resource for researchers engaged in their design, synthesis, and evaluation.

The Impact of Chirality on Biological Activity

The differential effects of enantiomers are a cornerstone of modern pharmacology. In the context of 3-aminopyrrolidine derivatives, this is vividly illustrated by their activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as CXCR4 antagonists with potential applications in cancer and inflammatory diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The (3R)- and (3S)-enantiomers of 3-aminopyrrolidine-based DPP-4 inhibitors can exhibit vastly different potencies. The chiral amino group is often crucial for forming key interactions within the S2 subsite of the DPP-4 active site. The specific orientation of this group determines the ability of the molecule to form hydrogen bonds and other favorable interactions with amino acid residues such as Glu205, Glu206, and Tyr662.

| Compound Series | Enantiomer | DPP-4 IC50 (nM) | Key Structural Features | Reference |

| Phenyl-substituted pyrrolidinamides | (R)-isomer | 15 | Forms key hydrogen bond with Tyr631 | [Fictionalized Data for Illustration] |

| (S)-isomer | >10,000 | Steric clash with active site residues | [Fictionalized Data for Illustration] | |

| Cyanopyrrolidine derivatives | (S,S)-diastereomer | 5 | Optimal fit in S1 and S2 pockets | [1] |

| (R,R)-diastereomer | 500 | Suboptimal orientation of cyanophenyl group | [1] | |

| Benzyl-substituted pyrrolidines | 2-benzylpyrrolidine | 300 | Favorable hydrophobic interactions | [2] |

| 4-benzylpiperidine | 1600 | Altered ring size and substituent position | [2] |

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is another important target where the chirality of 3-aminopyrrolidine derivatives plays a pivotal role. The CXCL12/CXCR4 signaling axis is implicated in cancer metastasis and inflammation. The stereochemistry of antagonists determines their ability to bind effectively to the receptor and block the downstream signaling cascade. For instance, the orientation of substituents on the pyrrolidine ring can influence interactions with key residues in the transmembrane helices of the receptor.[3][4]

| Compound Series | Stereoisomer | CXCR4 Binding Affinity (IC50, nM) | Functional Activity | Reference |

| Substituted Tetrahydroisoquinolines | (S,S)-syn isomer | >200 | Weak antagonist | [5] |

| (R,S)-isomer | <20 | Potent antagonist | [5] | |

| Amide-sulfamide derivatives | Isomer A | Effective concentration >1000 nM | Low activity | [3] |

| Isomer B | Effective concentration <10 nM | High activity | [3] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure or diastereomerically enriched 3-aminopyrrolidine derivatives is a key challenge and a major focus of research. Several powerful strategies have been developed, including asymmetric catalysis and the use of chiral building blocks.

Enantioselective Synthesis

Enantioselective methods aim to create a single enantiomer from an achiral or racemic starting material.

-

Organocatalytic Asymmetric Reactions: Chiral amines, such as proline and its derivatives, can catalyze the enantioselective conjugate addition of aldehydes to nitro-olefins, a key step in the synthesis of functionalized pyrrolidines.[6] The stereochemical outcome is dictated by the chirality of the organocatalyst.

-